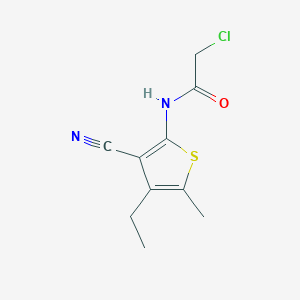

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Analyse Des Réactions Chimiques

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with bidentate reagents to form heterocyclic compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines . Major products formed from these reactions include heterocyclic compounds with potential biological activities .

Applications De Recherche Scientifique

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential therapeutic properties.

Material Science: The compound is used in the development of materials with specific electronic and optical properties.

Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug development.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and chloro groups allow it to bind to various enzymes and receptors, modulating their activity . The thiophene ring also plays a role in its biological activity by interacting with cellular components .

Comparaison Avec Des Composés Similaires

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can be compared with other similar compounds, such as:

2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.

Thiophene Derivatives: Various thiophene derivatives have been studied for their therapeutic properties, and this compound stands out due to its unique combination of functional groups.

Activité Biologique

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores the compound’s biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H11ClN2OS with a molecular weight of approximately 242.73 g/mol. The compound features a chloro group, a cyano group, and a methyl-thiophene moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H11ClN2OS |

| Molecular Weight | 242.73 g/mol |

| CAS Number | 549520-00-5 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial, antifungal, and potential antitumor effects. The presence of electron-withdrawing groups like cyano enhances binding interactions with target proteins, potentially increasing efficacy against various pathogens.

Antimicrobial Activity

A study on chloroacetamides showed that structural variations significantly affect their antimicrobial potential. For instance, compounds with halogenated phenyl rings demonstrated higher lipophilicity, allowing them to penetrate bacterial membranes effectively. In tests against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), chloroacetamides exhibited considerable antibacterial activity, while their effectiveness against Gram-negative bacteria like Escherichia coli was comparatively lower .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The cyano and chloro groups facilitate binding to enzymes or receptors, modulating their activity. This interaction can disrupt essential cellular processes in pathogens, leading to their death or inhibition.

Case Studies and Research Findings

- Antimicrobial Testing : In a systematic evaluation of various chloroacetamides, it was found that those with specific substitutions were particularly effective against Gram-positive bacteria. The study highlighted that the position of substituents significantly influenced the biological activity .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses confirmed that structural features correlate with biological activity. For instance, compounds that adhered to Lipinski’s rule of five were more likely to exhibit favorable pharmacokinetic properties .

- Molecular Docking Studies : Molecular docking studies suggested that the compound's structure allows for effective binding to active sites on target proteins, enhancing its potential as a lead compound in drug development.

Propriétés

IUPAC Name |

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2OS/c1-3-7-6(2)15-10(8(7)5-12)13-9(14)4-11/h3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIRSEAMVGSMOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C#N)NC(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.